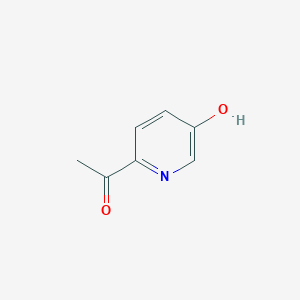

1-(5-羟基吡啶-2-基)乙酮

描述

1-(5-Hydroxypyridin-2-yl)ethanone, also known as 5-hydroxy-2-pyridone, is an organic compound with a molecular formula of C5H6NO2. It is a colorless, crystalline solid that is soluble in water and other organic solvents. This compound has a wide range of applications in the pharmaceutical, agrochemical, and biotechnological industries. It is used as a starting material in the synthesis of various drugs and as an intermediate in the synthesis of other organic compounds. In addition, it has been used as an antioxidant and antimicrobial agent in food and cosmetic products.

科学研究应用

Pharmaceutical Applications

1-(5-Hydroxypyridin-2-yl)ethanone: exhibits potential as a building block in pharmaceuticals due to its chelating properties, particularly with iron (III) ions . It’s used in the synthesis of drugs that require specific metal ion coordination, such as iron chelators used in treating conditions like iron overload.

Biochemistry Research

In biochemistry, this compound serves as a versatile reagent due to its reactive hydroxyl and ketone functional groups. It can be used to study enzyme kinetics and mechanisms, especially in reactions involving pyridine nucleotides.

Material Science

The compound’s unique properties make it suitable for creating advanced materials. Its ability to form stable complexes with various metals can be leveraged in designing functional materials for electronics and catalysis .

Analytical Chemistry

1-(5-Hydroxypyridin-2-yl)ethanone: is valuable in analytical chemistry for developing novel detection methods. Its reactivity with metal ions can be used in colorimetric assays and as a standard in quantitative analysis .

Organic Synthesis

This compound is a precursor in the synthesis of complex organic molecules. Its reactivity allows for the construction of diverse organic frameworks, which can lead to the development of new synthetic routes and products .

Medicinal Chemistry

In medicinal chemistry, 1-(5-Hydroxypyridin-2-yl)ethanone is used to create molecules with therapeutic potential. Its derivatives have been explored for their biological activities, ranging from antimicrobial to anticancer properties .

Environmental Science

The chelating ability of 1-(5-Hydroxypyridin-2-yl)ethanone can be applied in environmental science to remove toxic metals from wastewater, contributing to water purification processes .

Agricultural Science

While direct applications in agricultural science are not extensively documented, the compound’s chemical properties suggest potential uses in developing pesticides or fertilizers that require specific metal ion interactions .

作用机制

Target of Action

1-(5-Hydroxypyridin-2-yl)ethanone is a member of the hydroxypyridinone (HOPO) family of chelators . These compounds have been gaining attention in the field of pharmaceutical drugs due to their high chelating efficacy and specificity with different metal ions . The primary targets of 1-(5-Hydroxypyridin-2-yl)ethanone are metal ions, particularly iron (III), towards which they exhibit a high binding affinity .

Mode of Action

1-(5-Hydroxypyridin-2-yl)ethanone interacts with its targets, the metal ions, by forming stable complexes . This interaction results in the chelation of the metal ions, effectively reducing their availability for participation in harmful biochemical reactions .

Biochemical Pathways

The chelation of metal ions by 1-(5-Hydroxypyridin-2-yl)ethanone affects various biochemical pathways. By sequestering metal ions, the compound can prevent these ions from catalyzing the production of reactive oxygen species, thereby mitigating oxidative stress . This has downstream effects on cellular processes that are sensitive to oxidative damage .

Pharmacokinetics

The pharmacokinetic properties of 1-(5-Hydroxypyridin-2-yl)ethanone contribute to its bioavailability. The compound exhibits high gastrointestinal absorption and is BBB permeant . . These properties ensure that 1-(5-Hydroxypyridin-2-yl)ethanone can reach its targets effectively.

Result of Action

The molecular and cellular effects of 1-(5-Hydroxypyridin-2-yl)ethanone’s action are primarily related to its chelating activity. By binding to metal ions, the compound can prevent these ions from participating in harmful reactions. This can protect cells from oxidative damage, potentially contributing to therapeutic effects in conditions characterized by excessive metal ion concentrations and oxidative stress .

Action Environment

The action, efficacy, and stability of 1-(5-Hydroxypyridin-2-yl)ethanone can be influenced by various environmental factors. For instance, the presence of competing chelators or metal ions in the environment can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can influence the stability of the compound and its complexes .

属性

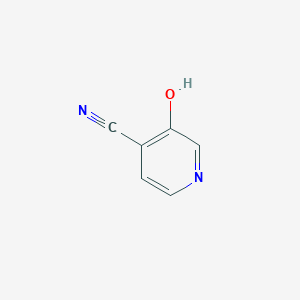

IUPAC Name |

1-(5-hydroxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)7-3-2-6(10)4-8-7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESGRMTVUPBJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497251 | |

| Record name | 1-(5-Hydroxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Hydroxypyridin-2-yl)ethanone | |

CAS RN |

67310-56-9 | |

| Record name | 1-(5-Hydroxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

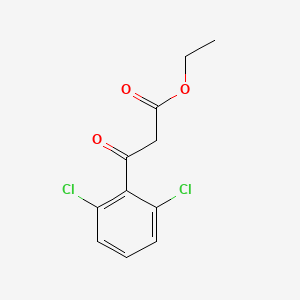

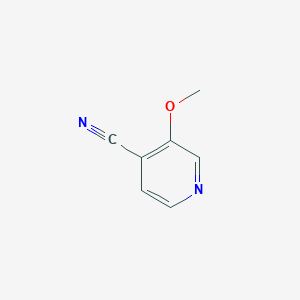

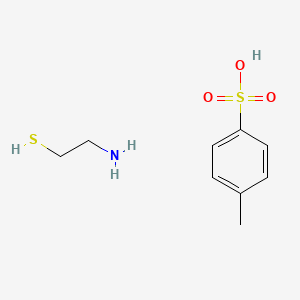

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

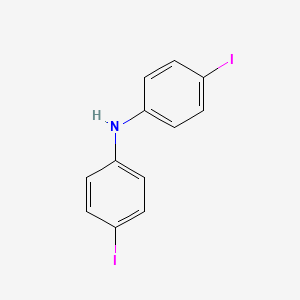

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)